

Application Notes and Protocols: Hpk1-IN-27 Dose-Response in Jurkat Cells

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Compound of Interest		
Compound Name:	Hpk1-IN-27	
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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] It is predominantly expressed in hematopoietic cells and plays a crucial role in dampening T-cell activation, making it a promising therapeutic target in immuno-oncology.[3][4] Inhibition of HPK1 is expected to enhance T-cell-mediated anti-tumor immunity.[3]

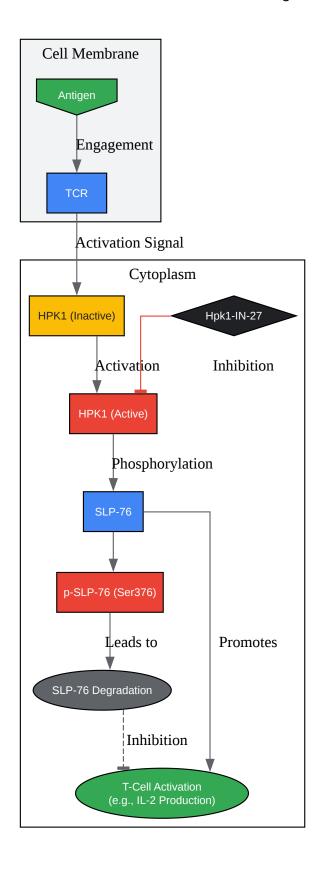
This document provides detailed protocols for assessing the dose-response of HPK1 inhibitors in Jurkat cells, a human T-lymphocyte cell line commonly used to model T-cell signaling. While specific public data for **Hpk1-IN-27** is limited, we will utilize data from a structurally related and potent HPK1 inhibitor, Hpk1-IN-40, as a representative example to illustrate the expected dose-dependent effects on T-cell activation. The primary readout for T-cell activation in this protocol is the secretion of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation.

HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[5] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[5][6] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of SLP-76, thus attenuating the TCR signal and subsequent



T-cell activation.[5] Inhibition of HPK1 prevents the phosphorylation of SLP-76, leading to sustained TCR signaling and enhanced T-cell activation, including increased IL-2 production.[7]





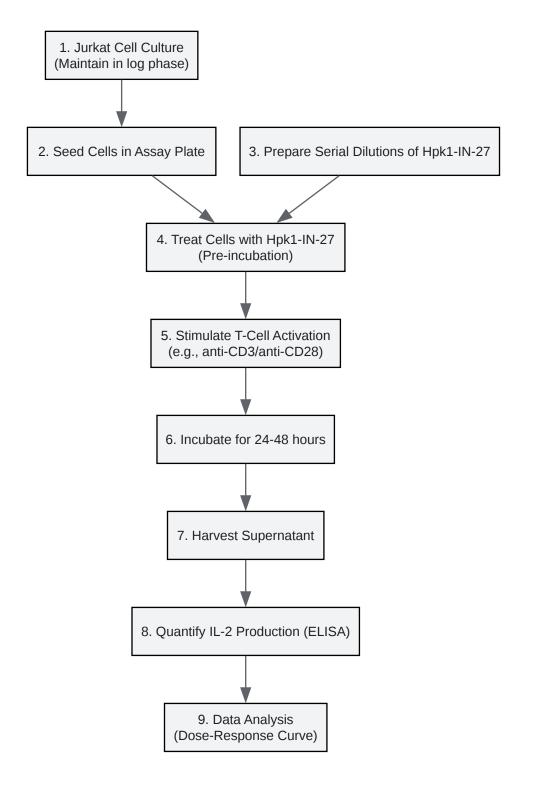
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Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental Workflow

The general workflow for determining the dose-response of an HPK1 inhibitor in Jurkat cells involves cell culture, treatment with the inhibitor, stimulation of T-cell activation, and subsequent measurement of the desired endpoint, such as cytokine production or phosphorylation of downstream targets.





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Caption: Workflow for Dose-Response Analysis.

Quantitative Data



The following table summarizes the dose-dependent effect of the representative HPK1 inhibitor, Hpk1-IN-40, on IL-2 secretion in activated Jurkat cells. The data illustrates a significant increase in IL-2 production upon HPK1 inhibition, confirming the role of HPK1 as a negative regulator of T-cell activation.

Hpk1-IN-40 Concentration	Endpoint	Result	Reference
0.03 μM - 1 μM	HPK1 Signaling Inhibition	Dose-dependent inhibition of HPK1 signaling in T-cells.	[8]
0.1 μΜ	IL-2 Secretion	Improvement in IL-2 secretion.	[8]
1 μΜ	IL-2 Secretion	Further improvement in IL-2 secretion.	[8]

Experimental Protocols Materials and Reagents

- Jurkat Cells (e.g., ATCC TIB-152)
- RPMI-1640 Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin Solution
- **Hpk1-IN-27** (or representative inhibitor)
- DMSO (vehicle control)
- Anti-human CD3 antibody (clone OKT3)
- Anti-human CD28 antibody (clone CD28.2)
- 96-well tissue culture plates



- Human IL-2 ELISA Kit
- Phosphate Buffered Saline (PBS)

Protocol 1: Jurkat Cell Culture and Treatment

- Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
- Plate Coating (for stimulation): Coat the wells of a 96-well plate with anti-human CD3 antibody at a concentration of 1-2 μg/mL in PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash the wells twice with sterile PBS before adding cells.
- Cell Seeding: Harvest Jurkat cells in the logarithmic growth phase and resuspend in fresh culture medium to a density of 1x10⁶ cells/mL. Seed 100 μL of the cell suspension (1x10⁵ cells) into each well of the antibody-coated 96-well plate.
- Inhibitor Preparation: Prepare a 10 mM stock solution of **Hpk1-IN-27** in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 μ M). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Inhibitor Treatment: Add the diluted Hpk1-IN-27 and a vehicle control (DMSO) to the appropriate wells.
- Co-stimulation: Add soluble anti-human CD28 antibody to each well at a final concentration of 2-4 μg/mL to provide co-stimulation.
- Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

Protocol 2: IL-2 Quantification by ELISA

- Sample Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
- Supernatant Harvest: Carefully collect the supernatant from each well without disturbing the cell pellet.



- ELISA Procedure: Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants and IL-2 standards to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the concentration of IL-2 in each sample by comparing the
 absorbance values to the standard curve. Plot the IL-2 concentration against the log of the
 Hpk1-IN-27 concentration to generate a dose-response curve and determine the EC₅₀ value
 (the concentration of inhibitor that elicits a half-maximal response).

Conclusion

The protocols and data presented provide a framework for evaluating the dose-response of **Hpk1-IN-27** and other HPK1 inhibitors in Jurkat cells. The expected outcome of HPK1 inhibition is an increase in T-cell activation, which can be robustly quantified by measuring IL-2 secretion. This experimental approach is fundamental for the preclinical characterization of novel immuno-oncology therapeutics targeting the HPK1 pathway.

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